

An In-depth Technical Guide on the Molecular Structure of Diisopropanol-p-toluidine

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Compound of Interest

Compound Name: *DIPROPOXY-P-TOLUIDINE*

Cat. No.: *B041094*

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Researchers, scientists, and drug development professionals often require a comprehensive understanding of the molecular structure of chemical compounds. This guide provides a summary of the available theoretical and experimental data on Diisopropanol-p-toluidine (DIPT), also known as N,N-Bis(2-hydroxypropyl)-p-toluidine. However, it is important to note at the outset that detailed theoretical studies and in-depth experimental characterizations of DIPT's molecular structure are not readily available in publicly accessible scientific literature.

Introduction

Diisopropanol-p-toluidine is a tertiary aromatic amine. Its structure consists of a p-toluidine core (a toluene molecule substituted with an amino group at the para position) where the nitrogen atom is further substituted with two 2-hydroxypropyl groups. DIPT is primarily used in industrial applications, notably as a polymerization initiator or accelerator in the synthesis of synthetic resins, such as those used in dental composites and bone cements.^{[1][2][3]}

Molecular and Physicochemical Properties

While detailed theoretical studies on the molecular geometry and electronic structure of DIPT are not available, some basic physicochemical properties have been reported, primarily from chemical suppliers. These properties provide a foundational understanding of the compound.

Table 1: Physicochemical Properties of Diisopropanol-p-toluidine

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₁ NO ₂	[2][4][5]
Molecular Weight	223.31 g/mol	[2][5]
CAS Number	38668-48-3	[1][2][4][5]
Appearance	White to pale brown solid/paste with an amine-like odor	[2][5]
Melting Point	60 - 72 °C	[1][2][4][5]
Boiling Point	≥ 300 °C (Predicted: 389.0 ± 32.0 °C)	[1][5]
Density	~1.086 g/cm ³ (Predicted)	[1][4]
Flash Point	175 °C	[5]
Water Solubility	Sparingly soluble	[5]
Solubility	DMSO (Slightly), Methanol (Sparingly)	[1][2][3][4]

Theoretical and Computational Studies

A thorough search of scientific databases reveals a lack of specific theoretical studies on the molecular structure of Diisopropanol-p-toluidine. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for understanding molecular geometry, electronic properties, and spectroscopic characteristics. However, no published research applying these methods to DIPT could be identified.

For researchers interested in pursuing such studies, a logical workflow would be as follows:

Caption: A generalized workflow for the theoretical study of a molecule like DIPT.

Experimental Data

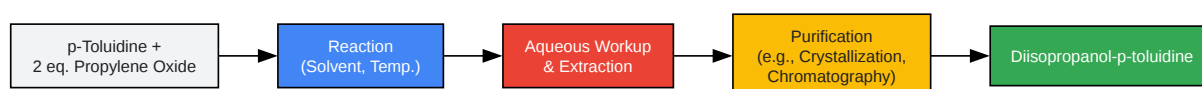
No publicly available NMR, IR, or other spectroscopic data specifically for Diisopropanol-p-toluidine has been found in the scientific literature. Characterization of the molecule would typically involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.
- Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H (from the hydroxyl groups), C-H (aromatic and aliphatic), C-N, and C-O bonds.
- Mass Spectrometry (MS): This would confirm the molecular weight and provide information on the fragmentation pattern of the molecule.

There are no published reports on the single-crystal X-ray diffraction of Diisopropanol-p-toluidine. Such a study would provide the most definitive information on its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Synthesis and Experimental Protocols

Detailed, peer-reviewed protocols for the synthesis of Diisopropanol-p-toluidine are not readily available. Commercially, it is likely synthesized through the reaction of p-toluidine with propylene oxide. A generalized reaction scheme is presented below.



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Caption: A plausible synthetic route for Diisopropanol-p-toluidine.

A general experimental protocol would involve the slow addition of propylene oxide to p-toluidine in a suitable solvent, potentially with heating. The reaction mixture would then be worked up to remove unreacted starting materials and byproducts, followed by purification of the final product.

Signaling Pathways and Biological Activity

The available literature does not contain information on any specific signaling pathways or significant biological activities of Diisopropanol-p-toluidine beyond its use in polymerization. Toxicology studies on related compounds, such as N,N-dimethyl-p-toluidine, have been conducted, but this data cannot be directly extrapolated to DIPT.[6][7]

Conclusion

While Diisopropanol-p-toluidine is an industrially relevant compound, there is a significant gap in the scientific literature regarding its detailed molecular structure from both theoretical and experimental standpoints. The information presented in this guide is based on data from chemical suppliers and general chemical principles. For a comprehensive understanding, further research, including computational studies and detailed spectroscopic and crystallographic analysis, is required. Researchers in the fields of materials science, polymer chemistry, and toxicology would benefit from such fundamental studies.

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